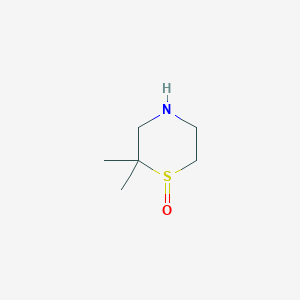
3-(isocyanatomethyl)-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(isocyanatomethyl)-1,2-oxazole is a chemical compound that features an isocyanate group attached to a 1,2-oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isocyanatomethyl)-1,2-oxazole typically involves the reaction of 1,2-oxazole with a suitable isocyanate precursor. One common method is the reaction of 1,2-oxazole with phosgene to form the corresponding chloroformate, which is then treated with an amine to yield the isocyanate . The reaction conditions often require an inert atmosphere and controlled temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations . The use of catalysts and solvents can also play a crucial role in optimizing the reaction conditions and improving the overall yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(isocyanatomethyl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction of the isocyanate group can yield amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form carbamates and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alcohols and amines for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include urea derivatives, amines, and carbamates, which can have various applications in materials science and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
3-(isocyanatomethyl)-1,2-oxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(isocyanatomethyl)-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The isocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds and modulation of biological activity . This reactivity can be harnessed for various applications, including enzyme inhibition and drug targeting.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(isocyanatomethyl)-1,2-oxazole include other isocyanate-containing heterocycles, such as 3-(isocyanatomethyl)-3,5,5-trimethylcyclohexyl isocyanate and bis(isocyanatomethyl)cyclohexane .
Uniqueness
What sets this compound apart from these similar compounds is its unique 1,2-oxazole ring structure, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
204277-06-5 |
|---|---|
Molekularformel |
C5H4N2O2 |
Molekulargewicht |
124.1 |
Reinheit |
85 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



